1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a 4-methylphenyl group, and a naphthalen-1-ylmethylamino substituent. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diester or diamide, under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a 4-methylbenzene derivative is reacted with the pyrrolidine-2,5-dione core in the presence of a Lewis acid catalyst.
Attachment of the Naphthalen-1-ylmethylamino Group: This step involves the nucleophilic substitution of a naphthalen-1-ylmethylamine with an appropriate leaving group on the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-ylmethylamino group, where nucleophiles such as amines or thiols replace the existing substituent.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-(phenylmethylamino)pyrrolidine-2,5-dione: This compound has a phenylmethylamino group instead of a naphthalen-1-ylmethylamino group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)-3-(benzylamino)pyrrolidine-2,5-dione: The benzylamino group in this compound also leads to distinct properties compared to the naphthalen-1-ylmethylamino group.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-11-18(12-10-15)24-21(25)13-20(22(24)26)23-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20,23H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSGMXUPVRKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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